molecular formula C16H14F3NO6 B11159035 methyl N-(5-{[4-(trifluoromethoxy)phenoxy]methyl}-2-furoyl)glycinate

methyl N-(5-{[4-(trifluoromethoxy)phenoxy]methyl}-2-furoyl)glycinate

Cat. No.: B11159035
M. Wt: 373.28 g/mol
InChI Key: HCUBMXMVXSEFHG-UHFFFAOYSA-N
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Description

Methyl N-(5-{[4-(trifluoromethoxy)phenoxy]methyl}-2-furoyl)glycinate is a complex organic compound characterized by the presence of a trifluoromethoxy group, a phenoxy group, and a furoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-(5-{[4-(trifluoromethoxy)phenoxy]methyl}-2-furoyl)glycinate typically involves multiple steps, including the formation of the furoyl group and the introduction of the trifluoromethoxy and phenoxy groups. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and controlled reaction environments to facilitate the efficient synthesis of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(5-{[4-(trifluoromethoxy)phenoxy]methyl}-2-furoyl)glycinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The trifluoromethoxy and phenoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic reagents such as amines or thiols can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced derivatives with modified functional groups.

Scientific Research Applications

Methyl N-(5-{[4-(trifluoromethoxy)phenoxy]methyl}-2-furoyl)glycinate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl N-(5-{[4-(trifluoromethoxy)phenoxy]methyl}-2-furoyl)glycinate involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity and stability, allowing it to interact effectively with biological membranes and proteins. The phenoxy and furoyl groups may contribute to the compound’s binding affinity and specificity towards certain enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl N-(5-{[4-(trifluoromethoxy)phenoxy]methyl}-2-furoyl)glycinate is unique due to the combination of its trifluoromethoxy, phenoxy, and furoyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various scientific fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C16H14F3NO6

Molecular Weight

373.28 g/mol

IUPAC Name

methyl 2-[[5-[[4-(trifluoromethoxy)phenoxy]methyl]furan-2-carbonyl]amino]acetate

InChI

InChI=1S/C16H14F3NO6/c1-23-14(21)8-20-15(22)13-7-6-12(25-13)9-24-10-2-4-11(5-3-10)26-16(17,18)19/h2-7H,8-9H2,1H3,(H,20,22)

InChI Key

HCUBMXMVXSEFHG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC(=O)C1=CC=C(O1)COC2=CC=C(C=C2)OC(F)(F)F

Origin of Product

United States

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